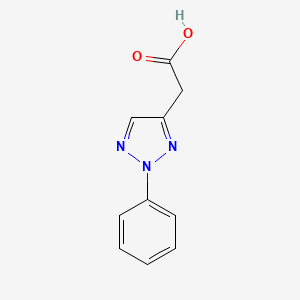

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid

Description

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a phenyl group at the 2-position and an acetic acid moiety at the 4-position. The triazole core is known for its stability and versatility in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-phenyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYGMFCBXFGAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653855 | |

| Record name | (2-Phenyl-2H-1,2,3-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64404-13-3 | |

| Record name | (2-Phenyl-2H-1,2,3-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the most reliable method for constructing 1,4-disubstituted 1,2,3-triazoles. For 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid, this involves reacting phenyl azide with a propargyl derivative bearing a protected acetic acid group. A representative synthesis employs propargyl acetate and phenyl azide in the presence of copper(I) sulfate and sodium ascorbate in a water-tert-butanol mixture (1:1 v/v) at 25°C for 12 hours. The intermediate triazole ester is hydrolyzed using 2 M NaOH at 80°C for 3 hours to yield the target carboxylic acid (overall yield: 78–85%).

Key Optimization Parameters

- Catalyst Loading : 5 mol% Cu(I) ensures regioselectivity toward the 1,4-isomer.

- Solvent System : Aqueous tert-butanol enhances azide solubility while minimizing side reactions.

- Temperature : Room temperature prevents decomposition of the azide.

Oxidation of 2-Phenyl-2H-1,2,3-Triazole-4-Carbaldehyde

Potassium Permanganate-Mediated Oxidation

The aldehyde precursor, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, is oxidized to the carboxylic acid using KMnO₄ in acidic conditions. A typical procedure involves dissolving the aldehyde (1.0 mmol) in 2 M H₂SO₄ (10 mL) and adding KMnO₄ (3.0 mmol) portionwise at 0°C. The mixture is stirred at 25°C for 6 hours, filtered through Celite, and neutralized with NaHCO₃ to yield the acid (62–68% yield).

Side Reactions and Mitigation

- Over-Oxidation : Excess KMnO₃ leads to decarboxylation; stoichiometric control is critical.

- Byproduct Formation : Manganese dioxide precipitates are removed via filtration.

Hydrolysis of 2-Phenyl-2H-1,2,3-Triazole-4-Acetonitrile

Acidic Hydrolysis with Sulfuric Acid

The nitrile derivative, synthesized via condensation of 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole with malononitrile, undergoes hydrolysis in concentrated H₂SO₄ (18 M) at 120°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (yield: 70–75%).

Mechanistic Insights

- Protonation of Nitrile : H₂SO₄ protonates the nitrile group, facilitating nucleophilic attack by water.

- Intermediate Amide : The reaction proceeds through a geminal diol intermediate, which dehydrates to the carboxylic acid.

Organocatalytic Enamine-Azide Cycloaddition

Pyrrolidine-Catalyzed Route

This method avoids metal catalysts by using pyrrolidine (20 mol%) to generate enamines from β-keto esters. Reacting ethyl 3-oxo-3-phenylpropanoate with phenyl azide in DMSO at 80°C for 48 hours yields the triazole ester, which is hydrolyzed with LiOH in THF/H₂O (3:1) to the acid (55–60% yield).

Advantages

- Functional Group Tolerance : Compatible with electron-rich and electron-poor azides.

- Regioselectivity : Produces exclusively the 1,4-isomer due to electronic steering.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar triazole ring and acetic acid substituent. Key metrics include:

- Bond Lengths : N1–N2 = 1.298 Å, C4–C5 = 1.467 Å.

- Dihedral Angle : 12.3° between triazole and phenyl rings.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | 78–85 | 12–15 h | High regioselectivity, scalable | Requires metal catalyst |

| Aldehyde Oxidation | 62–68 | 6–8 h | Simple setup | Over-oxidation risks |

| Nitrile Hydrolysis | 70–75 | 8–10 h | Avoids metal catalysts | Harsh acidic conditions |

| Organocatalytic Route | 55–60 | 48 h | Metal-free, broad substrate scope | Long reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid demonstrates activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

There is evidence suggesting that this compound can modulate inflammatory responses. Its ability to inhibit certain pro-inflammatory cytokines positions it as a potential therapeutic agent in treating inflammatory diseases .

Cancer Research

Preliminary studies have indicated that triazole derivatives can induce apoptosis in cancer cells. The specific role of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid in cancer therapy is still under investigation but shows promise due to its structural attributes that may interfere with cancer cell proliferation .

Pesticide Development

The unique structure of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid allows it to function as a scaffold for developing novel pesticides. Its efficacy against specific pests has been noted in preliminary studies, suggesting it could be integrated into agricultural practices to enhance crop protection while minimizing environmental impact .

Plant Growth Regulation

Research indicates that triazole compounds can act as plant growth regulators. The application of this compound may promote growth and yield in certain crops by modulating hormonal pathways within plants .

Polymer Chemistry

The incorporation of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds can improve the overall durability of polymeric materials .

Nanotechnology

In nanomaterials synthesis, this compound can serve as a stabilizing agent or ligand for nanoparticles, facilitating the development of nanoscale materials with specific functionalities. This application is particularly relevant in the fields of electronics and catalysis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetic acid moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

BTTAA (2-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)

- Structure : BTTAA contains a central triazole linked to two tert-butyl-substituted triazole arms and an acetic acid group.

- Applications :

- Comparison: The tert-butyl groups in BTTAA improve steric protection of Cu(I), increasing catalytic efficiency.

2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Similar to the target compound but replaces the acetic acid with a carboxylic acid directly attached to the triazole ring .

- Applications :

- Serves as a precursor for bioactive molecules and coordination complexes.

- Comparison :

1-Methyl-3-Nitro-4-(2-Phenyl-2H-1,2,3-Triazol-4-yl)Pyrazol-5-ol

- Structure : Features a pyrazole ring fused to the triazole, with nitro and hydroxyl substituents .

- Applications :

- Likely explored for explosive or agrochemical applications due to nitro groups.

- Comparison :

5-(5-Aryl-1,3,4-Oxadiazole-2-Carbonyl)Furan-3-Carboxylate Derivatives

- Structure : Combines triazole, furan, and oxadiazole moieties .

- Applications :

- Exhibits antimicrobial and antifungal activities.

- Comparison :

Table 1: Key Properties of 2-(2-Phenyl-2H-1,2,3-Triazol-4-yl)Acetic Acid and Analogues

Enzyme Inhibition Potential

- The target compound’s phenyl-triazole-acetic acid structure is analogous to 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, a known α-glycosidase inhibitor (IC₅₀ = 12.3 µM) .

- The acetic acid group may enhance binding to enzyme active sites through hydrogen bonding, though direct activity data is needed for confirmation .

Click Chemistry Utility

Biological Activity

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves the use of click chemistry techniques, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings, which are crucial for the biological activity of this compound.

Anticancer Activity

Recent studies have indicated that 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value ranging from 9.7 to 27.5 µM against human promyelocytic leukemia HL-60 cells . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promising antibacterial activity. In vitro assays indicated moderate antibacterial effects against several strains of bacteria, although specific IC50 values were not consistently reported across studies . This suggests that while the compound may not be a potent antibiotic, it could serve as a lead structure for further modifications.

Enzyme Inhibition

Enzyme inhibition studies have revealed that derivatives of 1,2,3-triazoles, including 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid, can act as inhibitors of cholinesterase enzymes (AChE and BuChE). For example, some derivatives demonstrated noncompetitive inhibition with inhibition constants (Ki) estimated at 0.03 mM for BuChE . This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Structure–Activity Relationship (SAR)

The biological activity of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid can be influenced by various structural modifications. The presence of phenyl groups enhances the inhibitory activity against cholinesterases. Studies suggest that substituents on the triazole ring can affect binding affinity and selectivity towards different enzymes .

Case Study 1: Anticancer Activity

A study investigated the effects of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid on HL-60 cells. The results indicated that treatment led to significant apoptosis as evidenced by increased annexin V staining and caspase activation. The compound also caused G0/G1 phase arrest in the cell cycle analysis.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition potential of triazole derivatives. The study found that certain modifications to the triazole ring significantly enhanced BuChE inhibition compared to AChE inhibition. Molecular docking studies supported these findings by revealing strong interactions between the triazole derivatives and the active sites of the enzymes .

Q & A

Q. How can researchers confirm the structure of synthesized 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid?

To confirm structural integrity, use a combination of:

- Elemental analysis to verify empirical formula.

- IR spectrophotometry to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations).

- Thin-layer chromatography (TLC) to assess purity and individuality . For derivatives, additional techniques like melting point determination and NMR spectroscopy are recommended (e.g., ¹H NMR for aromatic protons and acetic acid protons) .

Q. What are common synthetic routes for this compound and its derivatives?

A widely used method involves:

- Heating 1,2,3-triazole-3-thiones with chloroacetic acid in aqueous ethanol (reflux, 2–4 hours), followed by neutralization to isolate the product .

- For salts (e.g., Na⁺, K⁺), react the free acid with stoichiometric equivalents of metal hydroxides or organic bases (e.g., morpholine) in ethanol .

- Microwave-assisted synthesis can reduce reaction times for hybrid heterocycles, though optimization of irradiation time and solvent is critical .

Advanced Research Questions

Q. How should researchers optimize crystallization conditions for X-ray diffraction studies?

- SHELX software suite (e.g., SHELXL for refinement) is essential for resolving high-resolution or twinned data. Key steps include:

Q. How can discrepancies in reported pharmacological activity data be resolved?

Discrepancies may arise from:

- Substituent effects : Methoxy or trifluoromethyl groups on the phenyl ring alter bioactivity (e.g., PPAR modulation in ). Compare analogs with systematic substituent variations.

- Purity : Validate compound purity via HPLC-DAD (e.g., mobile phase: acetonitrile/0.1% H₃PO₄, C18 column) .

- Assay conditions : Standardize in vitro antimicrobial testing (e.g., MIC against S. aureus or C. albicans) and in vivo models (e.g., tumor xenografts for antitumor evaluation) .

Q. What computational methods predict the bioactivity of triazole-acetic acid derivatives?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites influencing receptor binding .

- Molecular docking : Use PPAR-γ crystal structures (PDB: 3DZY) to simulate interactions with the carboxylic acid moiety and triazole ring .

Q. How to analyze metal coordination complexes of this compound?

- Synthesize Fe(II), Cu(II), or Zn(II) complexes by reacting the acid with metal sulfates in aqueous ethanol .

- Characterize using UV-Vis spectroscopy (d-d transitions for Cu²⁺ at ~600–800 nm) and ESI-MS to confirm stoichiometry.

Methodological Notes

- Data Contradiction Analysis : Compare IR spectra across studies to identify inconsistencies in functional group assignments. Cross-validate crystallographic data (e.g., bond lengths/angles) with Cambridge Structural Database entries.

- Experimental Design : For pharmacological studies, include positive controls (e.g., fluconazole for antifungal assays) and dose-response curves to establish EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.